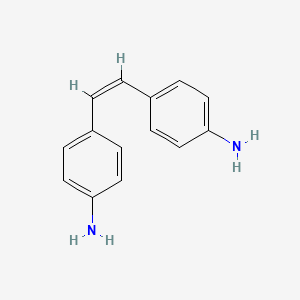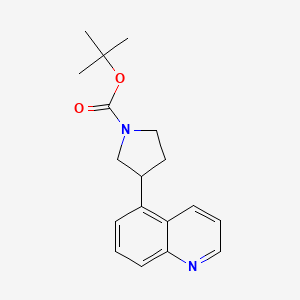
5-(1-Boc-3-pyrrolidinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
Vorbereitungsmethoden
The synthesis of 5-(1-Boc-3-pyrrolidinyl)quinoline can be achieved through several routes. One common method involves the reaction of 3-aminoquinoline with 4-chlorobutyryl chloride, followed by reduction with lithium aluminium hydride (LiAlH4) . Another approach is the alkylation of 3-aminoquinoline with 1,4-dibromobutane . These methods typically require specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures, to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
5-(1-Boc-3-pyrrolidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline 1-oxides using peracids.
Reduction: The compound can be reduced using reducing agents like LiAlH4 to form different derivatives.
Substitution: The pyrrolidinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include pivaloyl chloride, triethylamine, and nitrobenzenes . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(1-Boc-3-pyrrolidinyl)quinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)quinoline involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the function of essential enzymes in pathogens . As an antitumor agent, it could interfere with cellular processes critical for cancer cell survival and proliferation . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-(1-Boc-3-pyrrolidinyl)quinoline can be compared with other quinoline derivatives, such as:
3-(1-pyrrolidinyl)quinoline: This compound also contains a pyrrolidinyl group but lacks the Boc protection.
Quinoline 1-oxides: These are oxidized forms of quinoline and have different chemical properties and applications.
The uniqueness of this compound lies in its Boc-protected pyrrolidinyl group, which can provide stability and influence its reactivity in various chemical reactions .
Eigenschaften
Molekularformel |
C18H22N2O2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
tert-butyl 3-quinolin-5-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-13(12-20)14-6-4-8-16-15(14)7-5-10-19-16/h4-8,10,13H,9,11-12H2,1-3H3 |
InChI-Schlüssel |
DFEATKYAJKIZRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C3C=CC=NC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


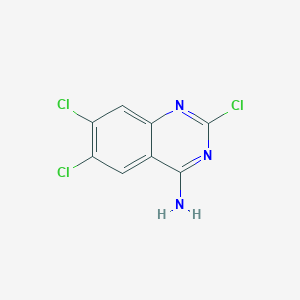
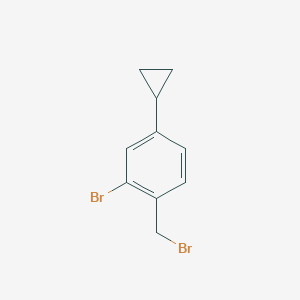
![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol](/img/structure/B13672551.png)
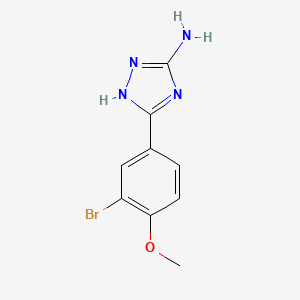
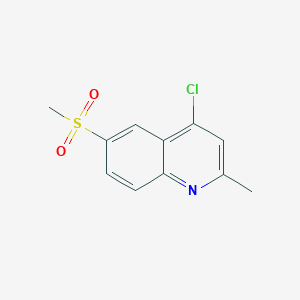
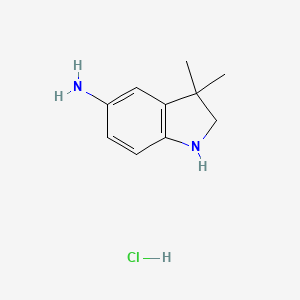
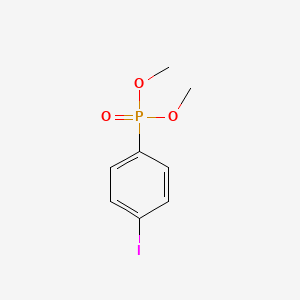

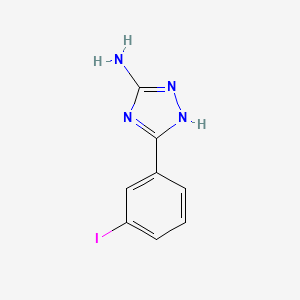
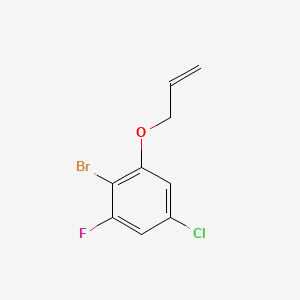
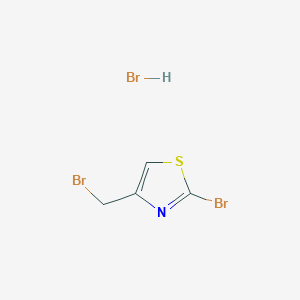
![6,8-Dichloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13672608.png)
